N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
CAS No.: 887197-05-9
Cat. No.: VC4184566
Molecular Formula: C21H26ClN3O3S
Molecular Weight: 435.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887197-05-9 |
|---|---|
| Molecular Formula | C21H26ClN3O3S |
| Molecular Weight | 435.97 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H26ClN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |
| Standard InChI Key | LYEVAMCUULCOPU-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The specific compound features a piperazine ring substituted with a 4-chlorobenzyl group, an ethyl group, and a tosyl group, along with a carboxamide functional group. This unique structure contributes to its chemical and biological properties, making it a subject of interest in various scientific fields.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
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Preparation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
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N-Alkylation: The resulting piperazine is then subjected to N-alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
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Introduction of the Ethyl Group: The ethyl group is introduced via ethylation using ethyl iodide.
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Addition of the Tosyl Group: The tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine.
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Introduction of the Carboxamide Functional Group: The carboxamide functional group is introduced by reacting the resulting compound with an appropriate carboxylic acid derivative under suitable conditions.
Biological Activity and Potential Applications
Piperazine derivatives, including N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide, are of interest in medicinal chemistry due to their potential biological activities. While specific data on this compound's biological activity is limited, related compounds have shown promise in various therapeutic areas, including anticancer and antimicrobial applications.
Anticancer Activity
Some piperazine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have shown the ability to induce apoptosis or inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial properties, with some compounds demonstrating activity against both Gram-positive and Gram-negative bacteria.
Research Findings and Future Directions
While detailed research findings specific to N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide are scarce, ongoing studies in medicinal chemistry highlight the importance of piperazine derivatives in drug development. Further research is needed to elucidate the pharmacodynamics and pharmacokinetics of this compound, as well as its potential therapeutic applications.
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